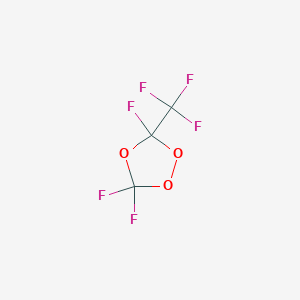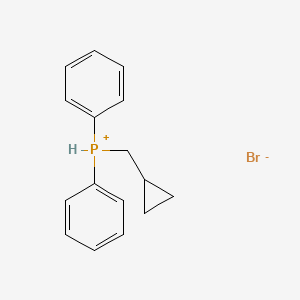
(Cyclopropylmethyl)(diphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:
Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学研究应用
(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A commonly used phosphine in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.
属性
CAS 编号 |
112160-56-2 |
|---|---|
分子式 |
C16H18BrP |
分子量 |
321.19 g/mol |
IUPAC 名称 |
cyclopropylmethyl(diphenyl)phosphanium;bromide |
InChI |
InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H |
InChI 键 |
FKCJMNBNJXXYPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


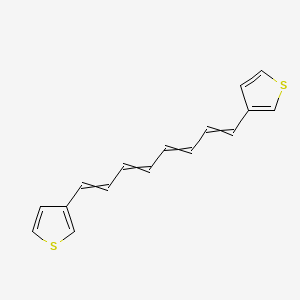
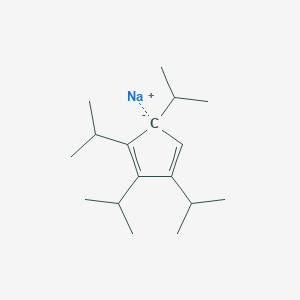
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)

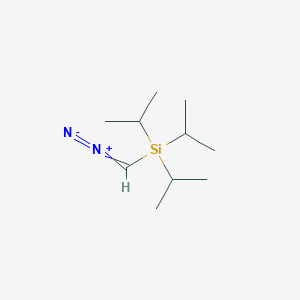
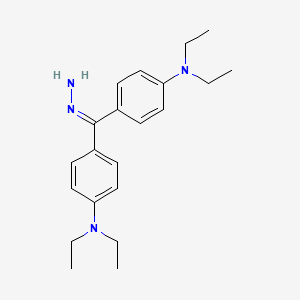
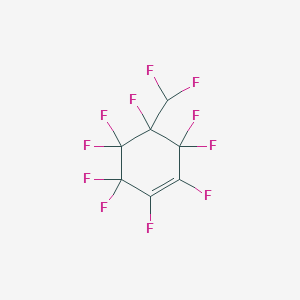
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
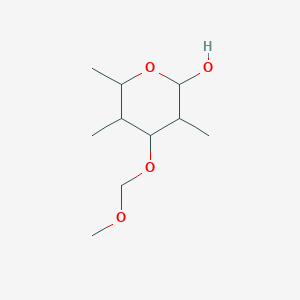
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
